An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(2-Phenylphenyl)pyrrolidine
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(2-Phenylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 2-(2-Phenylphenyl)pyrrolidine. This molecule, characterized by a pyrrolidine ring substituted with a biphenyl group at the 2-position, holds significant interest for medicinal chemistry and drug discovery due to its structural relationship to a class of compounds with demonstrated biological activity. This document will delve into its physicochemical characteristics, offer insights into plausible synthetic routes based on established methodologies for analogous 2-aryl-pyrrolidines, explore its expected reactivity, and discuss its potential as a scaffold in the development of new therapeutic agents.
Core Molecular Structure and Physicochemical Properties
2-(2-Phenylphenyl)pyrrolidine, also referred to as 2-(2-biphenylyl)pyrrolidine, possesses a unique stereogenic center at the C2 position of the pyrrolidine ring. This chirality is a key feature, as different enantiomers can exhibit distinct biological activities. The presence of the bulky and lipophilic biphenyl moiety is expected to significantly influence its solubility, membrane permeability, and interactions with biological targets.
Table 1: Physicochemical Properties of 2-(2-Phenylphenyl)pyrrolidine and a Related Analog
| Property | 2-(2-Phenylphenyl)pyrrolidine (Predicted/Analog Data) | 2-Phenylpyrrolidine (Reference Compound) |
| Molecular Formula | C₁₆H₁₇N | C₁₀H₁₃N |
| Molecular Weight | 223.31 g/mol | 147.22 g/mol |
| Boiling Point | 358 °C[1] | Not Available |
| Density | 1.042 g/cm³[1] | Not Available |
| pKa (predicted) | 9.86 ± 0.10[1] | Not Available |
| Appearance | Likely a colorless to pale yellow oil or solid | Not Available |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO) and have low aqueous solubility. | Miscible with water and most organic solvents. |
Note: Some data for 2-(2-Phenylphenyl)pyrrolidine is based on the commercially available, closely related isomer 2-[1,1'-BIPHENYL]-2-YL-PYRROLIDINE and predictive models due to the limited availability of experimental data for the specific target compound.
Synthesis of 2-(2-Aryl)pyrrolidines: A Strategic Approach
Conceptual Synthetic Workflow
A plausible and efficient approach for the synthesis of 2-(2-aryl)pyrrolidines involves the catalytic asymmetric reduction of a corresponding cyclic imine precursor. This strategy offers excellent control over the stereochemistry at the C2 position.
Caption: Conceptual workflow for the asymmetric synthesis of 2-(2-Phenylphenyl)pyrrolidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on known syntheses of 2-aryl-pyrrolidines and should be optimized for the specific target molecule.
Step 1: Synthesis of the Cyclic Imine Precursor
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To a solution of 4-(2-biphenyl)-4-oxobutanal (1.0 eq) in a suitable solvent such as toluene or methanol, add a nitrogen source, for example, ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours with azeotropic removal of water (if using toluene) to drive the imine formation and subsequent cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude cyclic imine can be purified by column chromatography on silica gel or used directly in the next step.
Causality Behind Experimental Choices: The use of a Dean-Stark apparatus (with toluene) or molecular sieves is crucial for removing the water generated during imine formation, thereby shifting the equilibrium towards the product. The choice of the nitrogen source can influence reaction efficiency.
Step 2: Asymmetric Reduction to 2-(2-Phenylphenyl)pyrrolidine
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the cyclic imine (1.0 eq) in a degassed solvent such as dichloromethane (DCM) or methanol.
-
Add a chiral catalyst system. A common choice is a chiral transition metal complex, for instance, a rhodium or iridium catalyst with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm) or introduce a hydrogen transfer reagent like formic acid or isopropanol.
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Monitor the reaction for the disappearance of the imine starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas (if used) and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 2-(2-phenylphenyl)pyrrolidine.
Self-Validating System: The enantiomeric excess (e.e.) of the final product should be determined using a chiral High-Performance Liquid Chromatography (HPLC) method to validate the effectiveness of the asymmetric reduction.
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of 2-(2-phenylphenyl)pyrrolidine is primarily dictated by the nucleophilic secondary amine of the pyrrolidine ring.
Reactivity of the Pyrrolidine Nitrogen
The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles, making it a good nucleophile.[2][3] This allows for a variety of derivatization reactions at the N-1 position, which is a common strategy in drug development to modulate the physicochemical and pharmacological properties of the molecule.[2]
Common Reactions:
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) will yield the corresponding N-alkylated derivatives.[4][5]
-
N-Acylation: Treatment with acyl chlorides or anhydrides will produce N-acyl derivatives. This can be used to introduce a variety of functional groups and is a key step in the synthesis of many pharmaceuticals.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be employed to synthesize N-aryl derivatives.
Caption: Key reactions involving the pyrrolidine nitrogen of 2-(2-Phenylphenyl)pyrrolidine.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 2-(2-phenylphenyl)pyrrolidine are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be complex due to the presence of multiple aliphatic and aromatic protons.
-
Aromatic Region (approx. 7.0-7.8 ppm): A series of multiplets corresponding to the nine protons of the biphenyl group.
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Pyrrolidine Ring Protons (approx. 1.5-4.0 ppm): A set of diastereotopic multiplets for the protons on the pyrrolidine ring. The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen, would likely appear as a multiplet at a downfield chemical shift compared to the other aliphatic protons.
-
N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the range of 120-150 ppm.
-
Pyrrolidine Carbons: Signals in the aliphatic region (approx. 25-65 ppm). The C2 carbon would be expected at a more downfield position due to its attachment to the biphenyl group and the nitrogen atom.
-
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 223 would be expected. Common fragmentation patterns for pyrrolidines involve the loss of the substituent at the 2-position or cleavage of the pyrrolidine ring.[6][7] A significant fragment would likely be observed from the loss of the biphenyl group.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 224 would be the base peak.
Potential Applications in Drug Development
The 2-aryl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[8] The biphenyl moiety is also a common feature in many drugs, often contributing to receptor binding affinity through hydrophobic and π-stacking interactions.[9][10]
κ-Opioid Receptor Antagonism
A notable example of a biologically active biphenyl-pyrrolidine derivative is PF-04455242 (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine), which is a potent and selective κ-opioid receptor (KOR) antagonist.[11] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders.[11] The structural similarity of 2-(2-phenylphenyl)pyrrolidine to the core of such compounds suggests that it could serve as a valuable building block for the synthesis of novel KOR modulators.
Caption: Simplified signaling pathway of a κ-opioid receptor antagonist.
The development of novel derivatives of 2-(2-phenylphenyl)pyrrolidine through modifications at the nitrogen atom or on the biphenyl rings could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles for targeting the KOR or other G-protein coupled receptors.
Conclusion
2-(2-Phenylphenyl)pyrrolidine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis can be approached through established asymmetric methods for 2-aryl-pyrrolidines, offering control over its key stereocenter. The reactive secondary amine provides a handle for extensive derivatization, allowing for the fine-tuning of its properties. The structural analogy to known κ-opioid receptor antagonists highlights a clear direction for its application in neuroscience drug development. Further investigation into the synthesis, characterization, and biological evaluation of 2-(2-phenylphenyl)pyrrolidine and its derivatives is warranted to fully unlock its therapeutic potential.
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